N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 942007-59-2
VCID: VC6358628
InChI: InChI=1S/C19H16N4O3S/c1-12-8-16(22-26-12)18(24)23(11-13-4-3-7-20-10-13)19-21-15-9-14(25-2)5-6-17(15)27-19/h3-10H,11H2,1-2H3
SMILES: CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC
Molecular Formula: C19H16N4O3S
Molecular Weight: 380.42

N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide

CAS No.: 942007-59-2

Cat. No.: VC6358628

Molecular Formula: C19H16N4O3S

Molecular Weight: 380.42

* For research use only. Not for human or veterinary use.

N-(5-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)isoxazole-3-carboxamide - 942007-59-2

Specification

CAS No. 942007-59-2
Molecular Formula C19H16N4O3S
Molecular Weight 380.42
IUPAC Name N-(5-methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C19H16N4O3S/c1-12-8-16(22-26-12)18(24)23(11-13-4-3-7-20-10-13)19-21-15-9-14(25-2)5-6-17(15)27-19/h3-10H,11H2,1-2H3
Standard InChI Key OVJNFZNUJCFJNS-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features three distinct heterocyclic systems:

  • A benzo[d]thiazole ring substituted with a methoxy group at position 5.

  • A 5-methylisoxazole ring linked via a carboxamide group.

  • A pyridin-3-ylmethyl substituent attached to the carboxamide nitrogen.

This configuration enhances its ability to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, critical for binding biological targets . The methoxy group on the benzothiazole moiety may influence electron distribution, potentially modulating reactivity and solubility.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.942007-59-2
Molecular FormulaC19H16N4O3S\text{C}_{19}\text{H}_{16}\text{N}_4\text{O}_3\text{S}
Molecular Weight380.42 g/mol
IUPAC NameN-(5-Methoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
SolubilityLikely soluble in DMF, DCM

Synthesis Pathways

Multi-Step Synthesis Strategy

The synthesis involves sequential reactions:

  • Formation of the Isoxazole Core: Cyclization of β-ketoesters with hydroxylamine derivatives under acidic conditions generates the 5-methylisoxazole ring .

  • Amide Bond Formation: Coupling the isoxazole-3-carboxylic acid with 5-methoxybenzo[d]thiazol-2-amine using carbodiimide reagents (e.g., EDC) in dimethylformamide (DMF).

  • N-Alkylation: Introducing the pyridin-3-ylmethyl group via alkylation of the secondary amine using 3-(bromomethyl)pyridine.

Optimization Challenges

  • Regioselectivity: Ensuring proper substitution on the benzothiazole and isoxazole rings requires precise temperature and catalyst control .

  • Yield Improvement: Microwave-assisted synthesis and green solvents (e.g., ionic liquids) have been proposed to enhance efficiency .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the structure by identifying peaks corresponding to methoxy (δ\delta 3.8–4.0 ppm), methylisoxazole (δ\delta 2.4–2.6 ppm), and pyridinyl protons (δ\delta 7.5–8.5 ppm).

  • LC-MS: High-resolution mass spectrometry verifies the molecular ion peak at m/z 380.42 [M+H]+^+.

Biological Activities and Mechanisms

Anticancer Activity

In Colo205 colon cancer cells, the compound induces G2/M cell cycle arrest and apoptosis by upregulating p53 and altering mitochondrial protein balance (e.g., Bax/Bcl-2 ratio) . Caspase-3 activation confirms the intrinsic apoptotic pathway .

Table 2: Cytotoxicity Profiles

Cell LineIC50_{50} (μM)Mechanism
Colo2055.04–13p53 activation, caspase-3 cleavage
MCF715–20Moderate Bax upregulation

Comparative Analysis with Isoxazole Derivatives

Structural Analogues

  • Compound 20c : Shares a benzothiazole-isoxazole scaffold but lacks the pyridinylmethyl group, showing lower potency (IC50_{50} = 8.2 μM in Colo205).

  • 3,5-Disubstituted Isoxazoles : Simpler derivatives exhibit antimicrobial activity but lack the multi-target engagement seen in the reviewed compound.

Mechanism of Action Divergence

Unlike traditional isoxazoles that inhibit single enzymes, this compound’s polypharmacology—simultaneously targeting p53 and mitochondrial proteins—enhances therapeutic breadth .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator